molecular formula C11H12O5 B12514074 3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- CAS No. 676124-27-9

3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy-

Cat. No.: B12514074
CAS No.: 676124-27-9
M. Wt: 224.21 g/mol
InChI Key: MZJXPELOWWDCHX-UHFFFAOYSA-N
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Description

3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzopyrans .

Scientific Research Applications

3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

676124-27-9

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

4-hydroxy-7,8-dimethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C11H12O5/c1-14-8-4-3-6-7(10(8)15-2)5-16-11(13)9(6)12/h3-4,9,12H,5H2,1-2H3

InChI Key

MZJXPELOWWDCHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C(=O)OC2)O)OC

Origin of Product

United States

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